Riok2-IN-2

Description

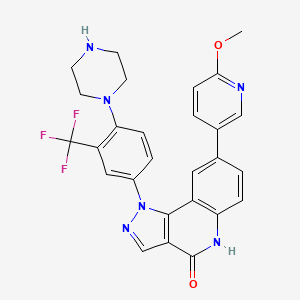

Structure

3D Structure

Properties

Molecular Formula |

C27H23F3N6O2 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

8-(6-methoxy-3-pyridinyl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-pyrazolo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C27H23F3N6O2/c1-38-24-7-3-17(14-32-24)16-2-5-22-19(12-16)25-20(26(37)34-22)15-33-36(25)18-4-6-23(21(13-18)27(28,29)30)35-10-8-31-9-11-35/h2-7,12-15,31H,8-11H2,1H3,(H,34,37) |

InChI Key |

RSCTXUZWVYMQTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=C4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Riok2-IN-2: A Technical Overview of Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIOK2 (Right Open Reading Frame Kinase 2) is an atypical serine/threonine kinase that plays a crucial role in the final stages of 40S ribosomal subunit maturation.[1][2] Its involvement in ribosome biogenesis, a fundamental process for cell growth and proliferation, has positioned RIOK2 as an attractive target in oncology. Dysregulation of RIOK2 has been implicated in the progression of various human cancers, including non-small cell lung cancer, glioblastoma, and acute myeloid leukemia.[3][4] Consequently, the development of small molecule inhibitors targeting RIOK2 is an active area of research. This technical guide provides an in-depth analysis of Riok2-IN-2, a compound identified as a potential RIOK2 inhibitor.

Core Mechanism of Action

This compound, also referred to as compound 8 in foundational research, was investigated for its potential to inhibit RIOK2.[5] However, detailed biochemical and cellular assays have revealed a nuanced mechanism of action. While this compound demonstrates moderate antiproliferative activity in certain cancer cell lines, it surprisingly exhibits no direct binding affinity for RIOK2.[5] This suggests that the observed cellular effects of this compound are likely attributable to an off-target mechanism rather than direct inhibition of RIOK2.[5]

In contrast, the structurally related compound CQ211 (compound 7) from the same study, a potent and selective RIOK2 inhibitor, displays a high binding affinity for RIOK2 and effectively inhibits its ATPase activity.[1][5] The mechanism of potent RIOK2 inhibitors like CQ211 involves binding to the ATP-binding pocket of RIOK2, thereby blocking its catalytic function.[5] This leads to a cascade of downstream effects including the suppression of mTOR phosphorylation, inhibition of cell proliferation, and induction of apoptosis.[4][6]

Therefore, while this compound is commercially available as a "RIOK2 inhibitor," its biological activity is not mediated by direct interaction with RIOK2. Researchers utilizing this compound should be aware of its off-target nature and consider it as a tool for broader phenotypic screening or as a negative control in studies focused on direct RIOK2 inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the potent RIOK2 inhibitor CQ211 for comparative purposes.

Table 1: Binding Affinity of RIOK2 Inhibitors

| Compound | Alias | RIOK2 Binding Affinity (Kd, nM) |

| This compound | Compound 8 | >1000[5] |

| CQ211 | Compound 7 | 7.3 ± 0.7[5] |

Table 2: In Vitro Antiproliferative Activity (IC50, µM)

| Compound | Alias | MKN-1 (Gastric Cancer) | MOLT4 (Leukemia) | U87MG (Glioblastoma) |

| This compound | Compound 8 | 3.02[6][7][8] | 5.34[6][7][8] | Not Reported |

| CQ211 | Compound 7 | 1.69 ± 0.21[5] | 0.83 ± 0.09[5] | 1.65 ± 0.53[5] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and related compounds.[5]

RIOK2 Kinase Binding Affinity Assay (KdELECT)

This assay was utilized to determine the binding affinity of the compounds to RIOK2.

-

Assay Principle: The assay is based on a competitive binding format.

-

Procedure:

-

RIOK2 protein is incubated with a proprietary, active site-directed ligand.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The amount of the proprietary ligand displaced by the test compound is quantified.

-

The dissociation constant (Kd) is calculated from the dose-response curve.

-

-

Source: The binding constant values were determined from DiscoverX KINOMEscan.[5]

In Vitro Antiproliferative Activity Assay

This assay was used to measure the effect of the compounds on the proliferation of cancer cell lines.

-

Cell Lines: Human glioblastoma cells (U87MG), human gastric cancer cells (MKN-1), and leukemia cells (MOLT4) were used.[5]

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds.

-

After a 72-hour incubation period, cell viability was assessed using a standard method such as the Cell Counting Kit-8 (CCK-8) assay.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

-

Visualizations

General RIOK2 Signaling Pathway

The following diagram illustrates the general signaling pathway in which RIOK2 is involved, leading to cell proliferation. This pathway is inhibited by potent RIOK2 inhibitors like CQ211, but not directly by this compound.

Caption: General RIOK2 signaling pathway and points of inhibition.

Experimental Workflow for Antiproliferative Assay

The diagram below outlines the workflow for determining the antiproliferative effects of compounds like this compound.

Caption: Workflow for determining antiproliferative IC50 values.

References

- 1. researchgate.net [researchgate.net]

- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edelris.com [edelris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019161495A9 - Ripk2 inhibitors - Google Patents [patents.google.com]

- 7. US11926596B2 - Inhibitors of Rho associated coiled-coil containing protein kinase - Google Patents [patents.google.com]

- 8. Inhibitors | CymitQuimica [cymitquimica.com]

Riok2-IN-2 Inhibitor: A Technical Guide to Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity and selectivity of Riok2-IN-2 and other notable RIOK2 inhibitors. Right open reading frame kinase 2 (RIOK2) is an atypical kinase crucial for the maturation of the 40S ribosomal subunit and cell cycle progression, making it a compelling target in oncology.[1] This document compiles quantitative binding and inhibition data, details key experimental protocols for assessing inhibitor performance, and visualizes relevant biological and experimental frameworks.

Quantitative Inhibitor Specificity and Selectivity

The following tables summarize the binding affinities and inhibitory concentrations of various compounds against RIOK2 and a panel of off-target kinases. This data is critical for evaluating the therapeutic window and potential off-target effects of these inhibitors.

Table 1: Binding Affinity (Kd) and Enzymatic Inhibition (IC50) of a 2-(acylamino)pyridine based inhibitor (Compound 1).

| Target Kinase | Binding Affinity Kd (nM) | Enzymatic Activity IC50 (nM) | Assay Platform |

| RIOK2 | 140 | Not Determined | DiscoverX |

| MAPK8 (JNK1) | 220 | >10,000 | Eurofins |

| MAPK10 (JNK3) | 340 | 4700 | Eurofins |

| GSK3α | 870 | 5200 | Eurofins |

| SNRK | 890 | >10,000 | Eurofins |

| HIPK1 | 1100 | >10,000 | Eurofins |

Data compiled from a study on a selective 2-(acylamino)pyridine series.[1] It is important to note that while compound 1 shows high binding affinity for several kinases in the DiscoverX assay, this does not always translate to potent enzymatic inhibition, highlighting the importance of orthogonal testing.[1]

Table 2: Profile of the Potent and Selective RIOK2 Inhibitor CQ211.

| Parameter | Value | Assay/Method |

| RIOK2 Binding (Kd) | 6.1 nM | Enzymatic Assay |

| RIOK2 ATPase IC50 | 139 ± 46 nM | Recombinant RIOK2 ATPase Assay |

| Cellular IC50 | 0.61 ± 0.18 µM (MKN-1) | Cell Proliferation Assay (CCK-8) |

| 0.38 ± 0.01 µM (HT-29) | Cell Proliferation Assay (CCK-8) | |

| Off-Target Hits | FLT3-ITDD835V, FLT3-ITD-F691L, FLT3-D835V | Kinome Scan (interaction with mutants, not wild-type) |

CQ211 demonstrates high potency and selectivity for RIOK2 in both biochemical and cellular assays.[2][3] It shows minimal interaction with other wild-type kinases, only binding to specific FLT3 mutants.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of specificity and selectivity data. The following sections outline the core principles of the key assays cited.

DiscoverX KINOMEscan™ Binding Assay

This competition binding assay is a widely used platform for assessing kinase inhibitor specificity.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using qPCR.

Methodology:

-

A proprietary ligand is immobilized on a solid support.

-

DNA-tagged RIOK2 is incubated with the immobilized ligand and the test compound (e.g., this compound).

-

If the test compound binds to RIOK2, it will prevent the kinase from binding to the immobilized ligand.

-

After an incubation period, unbound kinase is washed away.

-

The amount of bound, DNA-tagged RIOK2 is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.

-

Results are typically reported as Kd (dissociation constant).

Radiometric Enzymatic Kinase Inhibition Assay (e.g., Eurofins)

This assay directly measures the enzymatic activity of the kinase and its inhibition by a test compound.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.

Methodology:

-

Recombinant RIOK2 enzyme is incubated with a specific peptide substrate, [γ-³³P]ATP, and the test compound at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically using a phosphocellulose membrane that binds the peptide substrate.

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the direct measurement of compound binding to a target protein within living cells.[1][4]

Principle: This assay measures the proximity of a fluorescently labeled tracer (which binds to the kinase) to a NanoLuc® luciferase-tagged version of the target protein (RIOK2). A test compound that binds to the RIOK2-NanoLuc® fusion will displace the tracer, leading to a decrease in the BRET signal.

Methodology:

-

HEK293 cells are transfected with a plasmid encoding for an N-terminally tagged NanoLuc®-RIOK2 fusion protein.[4]

-

The transfected cells are plated and incubated to allow for protein expression.

-

The cells are then treated with a specific NanoBRET™ tracer molecule that binds to RIOK2 and the test inhibitor at various concentrations.

-

A substrate for the NanoLuc® luciferase is added, which generates the donor emission signal (450 nm).

-

If the fluorescent tracer is bound to the RIOK2-NanoLuc®, its proximity allows for energy transfer, and it emits light at a longer wavelength (610 nm).

-

The BRET ratio (610 nm emission / 450 nm emission) is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.

-

IC50 values are determined from the dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to RIOK2 function and inhibitor evaluation.

Caption: RIOK2's central role in ribosome biogenesis, cell cycle, and AKT signaling.

References

- 1. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

RIOK2 Kinase: A Core Regulator in Ribosome Biogenesis and a Target for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the RIO Kinase 2 (RIOK2), an atypical serine/threonine protein kinase, and its essential function in the biogenesis of the small ribosomal subunit (40S). We delve into its enzymatic activity, regulatory mechanisms, and its role in cellular proliferation and disease, particularly cancer. This document synthesizes current research to provide clearly structured data, detailed experimental methodologies, and visual pathways to facilitate a deeper understanding of RIOK2 for research and drug development applications.

Core Function of RIOK2 in 40S Ribosome Maturation

RIOK2 is a critical assembly and maturation factor (AMF) that orchestrates the final steps of 40S ribosomal subunit synthesis.[1][2] Its function spans both the nucleus and the cytoplasm, ensuring the fidelity and efficiency of ribosome production.

-

Nuclear Role and Export: RIOK2 is incorporated into pre-40S particles within the nucleus.[1] It participates in the export of these precursors to the cytoplasm through a direct interaction with the exportin CRM1.[1][3] While not absolutely essential for export, its presence accelerates the kinetics of this process.[4]

-

Cytoplasmic Maturation: In the cytoplasm, RIOK2's primary role is in the final maturation of the pre-40S particle.[2] Depletion of RIOK2 prevents the crucial processing of the 18S-E pre-rRNA into the mature 18S rRNA, a terminal step in small subunit synthesis.[1][4]

-

Factor Release and Recycling: The kinase activity of RIOK2 is required for the release of several other late-acting assembly factors, including the endonuclease NOB1, PNO1/DIM2, and LTV1, from the cytoplasmic pre-40S particle.[1][2] A defect in RIOK2's function or release leads to the aberrant retention of these factors.[1] Following its action, RIOK2 dissociates from the maturing subunit and is recycled back into the nucleus for subsequent rounds of biogenesis.[1][5]

Enzymatic Profile: A Dual-Activity Kinase

RIOK2 belongs to the RIO family of atypical protein kinases.[6] While it possesses a kinase domain, its enzymatic activity is multifaceted, exhibiting properties of both a kinase and an ATPase, which are crucial for its function.

-

Kinase Activity: Human RIOK2 has been shown to function as a serine/threonine kinase.[2] It can autophosphorylate and has been demonstrated to phosphorylate other components of the pre-40S particle, such as DIM1, in vitro.[1]

-

ATPase Activity: Structural and biochemical studies reveal that RIOK2 also functions as a robust ATPase.[7][8] The crystal structure of Rio2 shows a phosphoaspartate intermediate typically found in ATPases.[7] This ATPase activity, rather than its kinase function, is suggested to be the primary trigger for its dissociation from the pre-40S particle, a necessary step for the final maturation of the 40S subunit.[7][8] The loss of RIOK2's ATPase function has been shown to be detrimental to cell survival.[9]

-

Structural Regulation: Human RIOK2 can form catalytically inactive homodimers in vitro, suggesting that its regulation in a cellular context may involve dynamic changes in its oligomeric state.[1][10]

Regulation by Growth Factor Signaling Pathways

RIOK2 activity is not constitutive but is finely tuned by major signaling pathways that link cell growth conditions to the machinery of protein synthesis.

3.1. The Ras/MAPK/RSK Pathway

A primary regulatory axis for RIOK2 is the Ras/MAPK pathway, which directly stimulates the post-transcriptional stages of ribosome synthesis.[1][5]

-

Direct Phosphorylation by RSK: The MAPK-activated kinase RSK (p90 Ribosomal S6 Kinase) directly phosphorylates RIOK2 at serine 483 (Ser483).[1][11] This phosphorylation event occurs within a canonical RSK substrate motif (RXRXXpS/T).[1]

-

Functional Consequences: Phosphorylation of RIOK2 at Ser483 by RSK is critical for optimal cell proliferation.[1] It stimulates the cytoplasmic maturation of pre-40S particles by facilitating RIOK2's release and subsequent nuclear re-import.[1][5] Cells expressing a non-phosphorylatable mutant (RIOK2S483A) exhibit decreased proliferation rates and defects in protein synthesis.[1] This mutant also shows an increased association with pre-40S particles, confirming that phosphorylation promotes its dissociation.[1]

3.2. Role in Oncogenic Signaling

RIOK2 is frequently overexpressed in various cancers, including glioblastoma, non-small-cell lung cancer (NSCLC), and oral squamous cell carcinoma, where it contributes to tumor progression.[3][12][13][14] Its role extends beyond ribosome biogenesis to direct participation in oncogenic signaling.

-

EGFR/PI3K/Akt Pathway: In glioblastoma, RIOK1 and RIOK2 are required for tumorigenesis mediated by EGFR and PI3K signaling.[12] RIOK2 forms a complex with RIOK1 and mTOR, enhancing the Akt signaling pathway.[12] Specifically, RIOK2 can mediate signaling both upstream and downstream of Akt by stimulating the TORC2 complex, which in turn phosphorylates Akt at Ser473.[12]

-

MYC Regulation: In glioblastoma models, RIOK2's catalytic activity promotes the activation of TORC2 and the recruitment of the RNA-binding protein IMP3. This complex modulates the levels of MYC mRNA and protein, a key driver of tumorigenesis.[15][16]

-

Therapeutic Target: The dependence of cancer cells on high rates of protein synthesis makes ribosome biogenesis an attractive therapeutic target.[3] Inhibition of RIOK2 leads to decreased cell proliferation, cell cycle arrest, apoptosis, and reduced protein synthesis in cancer cells, validating it as a potential drug target.[3][9][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on RIOK2 function and inhibition.

Table 1: Effects of RIOK2 Modulation on Cellular Processes

| Parameter | Cell Line | Experimental Condition | Observed Effect | Reference |

| Cell Proliferation | eHAP1 | CRISPR/Cas9 Knock-in of RIOK2S483A | Significantly decreased proliferation rate | [1] |

| Protein Synthesis | eHAP1 | CRISPR/Cas9 Knock-in of RIOK2S483A | Decreased puromycin incorporation | [1] |

| Protein Synthesis | Oral Squamous Carcinoma Cells | siRNA knockdown of RIOK2 | Significant decrease in global translation | [3] |

| Ribosome Stability | Acute Myeloid Leukemia (AML) Cells | RIOK2 depletion (72h) | Complete loss of polysomes, 80S, 60S, and 40S peaks | [9] |

| Pre-rRNA Association | HEK293 | RIOK2S483A vs. RIOK2WT IP | ~2-fold increased co-IP of 18S-E pre-rRNA with RIOK2S483A | [1] |

Table 2: RIOK2 Inhibitor and Assay Data

| Assay Type | Compound/Tracer | Target/Cell Line | Measured Value (IC50) | Reference |

| NanoBRET Target Engagement | CTx-0294885 (Reference Cmpd) | NanoLuc-RIOK2 in HEK293 | 6.913e-007 M (691.3 nM) | [17] |

| NanoBRET Target Engagement | Naphthyl-pyridine-amide 1 | NanoLuc-RIOK2 in HEK293 | 14,600 nM | [18] |

| Cell Proliferation (CCK-8) | NSC139021 | U118MG Glioblastoma Cells | Dose- and time-dependent inhibition | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate RIOK2 function.

5.1. RIOK2 Kinase Assay (NanoBRET™ Target Engagement)

This assay directly measures the binding affinity of a test compound to RIOK2 within live cells.[17][18][19]

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. RIOK2 is fused to NanoLuc® (NLuc) luciferase, and a cell-permeable fluorescent tracer that binds to the RIOK2 active site is added. When the tracer is bound, energy from the luciferase substrate catalysis is transferred to the tracer, generating a BRET signal. A test compound that binds to RIOK2 will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[18][19]

-

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate media. Transiently transfect the cells with a vector encoding the NanoLuc-RIOK2 fusion protein.

-

Cell Seeding: After transfection (typically 24h), seed the cells into 384-well assay plates.

-

Compound and Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer (e.g., Tracer K-5) at its recommended concentration. Subsequently, add the test compounds across a desired concentration range (e.g., 9-point dose-response). Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for compound entry and target engagement.

-

Signal Detection: Add the NanoBrec™ Nano-Glo® Substrate and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a plate reader capable of filtered luminescence detection.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]

-

5.2. Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a genome-wide snapshot of active translation by sequencing ribosome-protected mRNA fragments (footprints).[20][21]

-

Principle: A translating ribosome protects a ~30 nucleotide fragment of mRNA from nuclease digestion.[20] By isolating and sequencing these "footprints," one can map the precise location and density of ribosomes across the entire transcriptome.[22]

-

Methodology:

-

Cell Lysis and Ribosome Stalling: Harvest cells and lyse them in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.[23]

-

Nuclease Footprinting: Treat the cell lysate with an RNase (e.g., RNase I) to digest all mRNA that is not protected within the ribosome.

-

Ribosome Isolation: Isolate the 80S monosome-mRNA complexes by ultracentrifugation through a sucrose density gradient or by size-exclusion chromatography.[21][23][24]

-

Footprint Extraction: Dissociate the ribosomes (e.g., with phenol/chloroform) and purify the ~30 nucleotide ribosome-protected fragments (RPFs).[23]

-

Library Preparation:

-

Deplete contaminating ribosomal RNA (rRNA) fragments.

-

Ligate a 3' adapter to the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and perform PCR amplification to add sequencing adapters.

-

-

Sequencing: Sequence the prepared library using a next-generation sequencing (NGS) platform.[25]

-

Data Analysis:

-

5.3. Analysis of Protein Synthesis via Puromycin Labeling

This cell-based assay measures the rate of global protein synthesis.

-

Principle: Puromycin is an aminonucleoside antibiotic that mimics an aminoacyl-tRNA. It enters the ribosomal A-site and is incorporated into the C-terminus of nascent polypeptide chains, terminating translation. Antibodies against puromycin can then be used to detect these truncated, puromycylated peptides, with the signal intensity being proportional to the rate of global protein synthesis.

-

Methodology:

-

Cell Culture: Plate cells (e.g., control vs. RIOK2-depleted cells) and grow to the desired confluency.

-

Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes) at 37°C.[1]

-

Cell Lysis: Immediately after incubation, wash the cells with ice-cold PBS to remove excess puromycin and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for puromycin (e.g., mouse anti-puromycin monoclonal antibody).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification: Quantify the band intensities in the resulting blot using densitometry software (e.g., ImageJ or ImageLab).[1] Normalize the puromycin signal to a loading control like β-actin or GAPDH.

-

References

- 1. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. ATPase-dependent role of the atypical kinase Rio2 on the evolving pre-40S subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIOK2 RIO kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 14. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]

- 15. [PDF] RIOK2 drives glioblastoma cell proliferation by modulating MYC through the RNA-binding protein IMP3 | Semantic Scholar [semanticscholar.org]

- 16. biorxiv.org [biorxiv.org]

- 17. reactionbiology.com [reactionbiology.com]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 19. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]

- 21. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]

- 22. portlandpress.com [portlandpress.com]

- 23. Ribosome profiling - Wikipedia [en.wikipedia.org]

- 24. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]

- 26. Analysis of Ribosome Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Riok2-IN-2 Binding Site on the RIOK2 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the inhibitor Riok2-IN-2 on the human RIO Kinase 2 (RIOK2) protein. RIO kinases are a conserved family of atypical protein kinases essential for the maturation of the 40S ribosomal subunit.[1][2] This document details the molecular interactions, summarizes quantitative binding data, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

RIOK2 Protein: Structure and Function

RIOK2 is a serine/threonine-protein kinase that plays a critical role in the final cytoplasmic maturation steps of the 40S ribosomal subunit.[3][4] Its kinase activity is required for the processing of 18S-E pre-rRNA to the mature 18S rRNA and the release of assembly factors such as NOB1, PNO1, and LTV1 from the late pre-40S particle.[3][5] Structurally, human RIOK2 possesses a typical kinase fold, comprising an N-terminal lobe and a C-terminal lobe, which together form the ATP-binding site.[1] Unlike many other kinases, RIOKs lack a conventional activation loop, suggesting a primary role as an ATPase.[1]

The this compound Binding Site

The inhibitor this compound (referred to as compound 9 in the crystallographic study) targets the ATP-binding site of RIOK2.[1][2] The crystal structure of human RIOK2 in complex with this inhibitor reveals the precise molecular interactions that underpin its binding and specificity.

Key Interacting Residues

The binding of this compound to RIOK2 is characterized by a combination of hydrogen bonds and extensive hydrophobic interactions.

-

Hydrogen Bonding: The 2-aminopyridine moiety of the inhibitor forms two critical hydrogen bonds with the backbone of Ile191 in the hinge region of the kinase domain. Specifically, it interacts with the backbone nitrogen and carbonyl oxygen of this residue.[1][2]

-

Hydrophobic Interactions: The pyridine moiety of the inhibitor is nestled within a hydrophobic pocket formed by the side chains of Met188 , Ile109 , and Ile245 .[1] The naphthalene moiety of the inhibitor interacts with an extended hydrophobic surface at the entrance of the ATP-binding site.[2][6]

Basis of Specificity

The specificity of this compound for RIOK2 over the other human RIO kinases, RIOK1 and RIOK3, can be attributed to differences in the amino acid residues within the ATP-binding site. Analysis of the conservation of these active site residues provides a template for the rational design of inhibitors with improved selectivity for each member of the RIOK family.[1]

Quantitative Binding Data

The binding affinity of this compound and a related compound (compound 10) for RIOK2 has been determined using isothermal titration calorimetry (ITC). The thermodynamic parameters for these interactions are summarized in the table below.

| Compound | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound (Compound 9) | 130 | -13.1 | 3.8 |

| Compound 10 | 220 | -12.2 | 3.2 |

Caption: Thermodynamic parameters for the binding of inhibitors to RIOK2, as determined by Isothermal Titration Calorimetry. Data shows that the binding is enthalpically driven with an entropic penalty.

Experimental Protocols

The following sections provide a detailed methodology for key experiments used to characterize the this compound binding site.

Protein Expression and Purification of Human RIOK2

-

Construct Generation: The gene encoding human RIOK2 (residues 1-552) is cloned into a suitable expression vector, such as pET-28a, with an N-terminal His-tag and a TEV protease cleavage site.

-

Protein Expression: The expression vector is transformed into an E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at a lower temperature (e.g., 18°C).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer and the protein is eluted with a high-imidazole buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 1 mM DTT).

-

Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with TEV protease. The protein is further purified by size-exclusion chromatography to remove aggregates and the cleaved tag.

X-ray Crystallography of RIOK2 in Complex with this compound

-

Crystallization: Purified RIOK2 is concentrated and mixed with the inhibitor this compound. Crystallization screening is performed using various commercially available screens and optimized to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data is processed and scaled. The structure is solved by molecular replacement using a known RIOK2 structure as a search model. The model is then refined, and the inhibitor is built into the electron density map.

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Purified RIOK2 protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The inhibitor is dissolved in the same buffer.

-

ITC Experiment: The ITC instrument is set to the desired temperature (e.g., 25°C). The protein solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

-

Data Analysis: A series of injections of the inhibitor into the protein solution are performed. The heat changes associated with each injection are measured. The resulting data is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context of RIOK2 and the experimental workflow for its structural characterization.

Caption: RIOK2's role in the cytoplasmic maturation of the 40S ribosomal subunit.

References

- 1. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. uniprot.org [uniprot.org]

- 4. RIOK2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Structural Blueprint of RIOK2 Inhibition: A Technical Guide to the RIO Kinase 2 in Complex with Small Molecule Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of the human RIO Kinase 2 (RIOK2) in complex with potent and selective inhibitors. While the specific complex with "Riok2-IN-2" is not publicly available, this document will focus on the well-characterized interactions of inhibitors such as the naphthyl-pyridine-based compound "Inhibitor 9" and the highly potent "CQ211." This guide is intended for researchers, scientists, and drug development professionals engaged in the study of atypical kinases and the development of novel therapeutics targeting cancer and other proliferative diseases.

RIOK2 is an atypical protein kinase essential for the maturation of the 40S ribosomal subunit and has been implicated in the progression of various cancers, including glioblastoma and non-small cell lung cancer.[1][2] Its role in fundamental cellular processes makes it a compelling target for therapeutic intervention. Understanding the precise molecular interactions between RIOK2 and its inhibitors is paramount for the rational design of next-generation drugs with improved potency and selectivity.

Core Findings: Structural Insights into RIOK2 Inhibition

The crystal structures of RIOK2 in complex with inhibitors reveal a conserved binding mode within the ATP-binding pocket. These inhibitors typically form critical hydrogen bonds with the hinge region of the kinase, a feature common to many kinase inhibitors. The specificity of these compounds for RIOK2 over other kinases, including its close homologs RIOK1 and RIOK3, is achieved through interactions with non-conserved residues in and around the active site.

For instance, the crystal structure of RIOK2 bound to a specific inhibitor (PDB ID: 6HK6) shows the inhibitor occupying the ATP-binding site, where it establishes extensive hydrophobic interactions with residues at the entrance of this pocket.[3][4][5] Similarly, the co-crystal structure of RIOK2 with CQ211 (PDB ID: 7VBT) highlights how the inhibitor's distinct chemical moieties are accommodated within the binding site, providing a basis for its high affinity and selectivity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative RIOK2 inhibitors, providing a comparative overview of their biochemical and cellular activities.

| Inhibitor | PDB ID | Binding Affinity (Kd) | Cellular Activity (IC50) | Reference(s) |

| Riok2-IN-1 (compound 4) | - | 150 nM | 14,600 nM | [6] |

| Inhibitor 9 | 6HK6 | - | - | [3][4][5] |

| CQ211 | 7VBT | 6.1 nM | - | [1][2][7] |

| Compound 5 | - | - | 6,600 nM (NanoBRET) | [1] |

| Compound 6 | - | 200 nM | - | [1] |

Table 1: Binding Affinities and Cellular Activities of Selected RIOK2 Inhibitors.

| PDB ID | Resolution (Å) | R-Value Free | R-Value Work | Reference(s) |

| 6HK6 (with Inhibitor 9) | 2.35 | 0.235 | 0.215 | [5] |

| 7VBT (with CQ211) | 2.54 | 0.259 | 0.221 | [7] |

Table 2: Crystallographic Data for RIOK2-Inhibitor Complexes.

Experimental Protocols

Protein Expression and Purification for Crystallography

Human RIOK2 constructs, typically encompassing the kinase domain (e.g., residues 1-329), are expressed in Escherichia coli.[4] The protein is often produced as a fusion with a solubility-enhancing tag, such as the Zbasic domain, which is later cleaved.[4] Purification involves a series of chromatography steps, including affinity and size-exclusion chromatography, to yield a stable and soluble protein suitable for crystallization trials.[4]

X-ray Crystallography

Crystals of the RIOK2-inhibitor complex are grown using vapor diffusion methods.[4] The purified RIOK2 protein is incubated with a molar excess of the inhibitor before being mixed with a reservoir solution containing precipitants like polyethylene glycol.[4] Diffraction data are collected from cryo-cooled crystals at a synchrotron source.[4] The structure is then solved by molecular replacement using a known RIOK2 structure as a search model, followed by refinement to produce a high-quality model of the complex.[4][5]

NanoBRET Target Engagement Assay

The NanoBRET assay is a cell-based method to quantify the binding of compounds to RIOK2 in live cells.[8][9] HEK293 cells are transiently transfected with a vector expressing a NanoLuciferase (NLuc)-RIOK2 fusion protein.[8] These cells are then treated with a cell-permeable fluorescent tracer that binds to RIOK2, along with the test compound. The compound's ability to displace the tracer is measured as a change in the Bioluminescence Resonance Energy Transfer (BRET) signal, allowing for the determination of an IC50 value.[8][9]

Signaling Pathways and Experimental Workflows

RIOK2 Signaling Pathway

RIOK2 plays a crucial role in ribosome biogenesis and is integrated into cellular signaling networks that control cell growth and proliferation. The diagram below illustrates a simplified representation of the RIOK2 signaling pathway, highlighting its involvement in the maturation of the 40S ribosomal subunit and its connection to the mTOR and MAPK pathways.[10][11]

A simplified diagram of the RIOK2 signaling pathway.

Experimental Workflow for Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a RIOK2-inhibitor complex.

Workflow for RIOK2-inhibitor complex structure determination.

Conclusion

The structural and functional data presented in this guide underscore the tractability of RIOK2 as a therapeutic target. The detailed understanding of how inhibitors bind to the RIOK2 active site provides a solid foundation for the structure-based design of novel, more potent, and selective compounds. Further exploration of the RIOK2 signaling network and the development of advanced chemical probes will continue to illuminate the multifaceted roles of this atypical kinase in health and disease, paving the way for innovative cancer therapies.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 3. genecards.org [genecards.org]

- 4. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of RIOK2 as a master regulator of human blood cell development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RIOK2 antibody | 27 total products from 3 suppliers [labome.com]

- 8. Gene - RIOK2 [maayanlab.cloud]

- 9. RIO2 subfamily - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

The Impact of RIOK2 Inhibition on 40S Ribosomal Subunit Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental cellular process and an increasingly attractive target for therapeutic intervention, particularly in oncology. The atypical kinase RIOK2 plays a critical, late-stage role in the cytoplasmic maturation of the 40S ribosomal subunit. Its inhibition presents a promising strategy for disrupting protein synthesis in rapidly proliferating cells. This technical guide provides an in-depth overview of the effects of small molecule inhibitors of RIOK2, with a focus on their impact on 40S ribosomal subunit maturation. We consolidate quantitative data on inhibitor potency, detail relevant experimental methodologies, and visualize the key cellular pathways and experimental workflows. While the specific inhibitor "Riok2-IN-2" remains to be definitively characterized in publicly accessible literature, this guide leverages data from well-studied analogs such as Riok2-IN-1 and CQ211 to provide a comprehensive understanding of the therapeutic potential and molecular consequences of RIOK2 inhibition.

Introduction: RIOK2 as a Target in Ribosome Biogenesis

The assembly of the eukaryotic 80S ribosome from its 40S and 60S subunits is a complex and highly regulated process. The maturation of the 40S subunit, in particular, involves a series of processing and assembly steps that span the nucleolus, nucleoplasm, and cytoplasm. RIO Kinase 2 (RIOK2) is an essential ATPase that functions in the final cytoplasmic steps of 40S subunit maturation.[1] Depletion or inhibition of RIOK2 leads to defects in the processing of the 18S-E pre-rRNA to mature 18S rRNA, a crucial step for the formation of a functional 40S subunit.[2][3] This disruption of ribosome biogenesis results in decreased protein synthesis and can induce cell cycle arrest and apoptosis, making RIOK2 a compelling target for anti-cancer therapies.[4][5]

Quantitative Data on RIOK2 Inhibitors

Several small molecule inhibitors of RIOK2 have been developed and characterized. The following tables summarize the available quantitative data for some of the most notable compounds.

| Compound Name | Alternate Names | Binding Affinity (Kd) | Cellular Potency (IC50) | Target Cell Line(s) | Reference(s) |

| CQ211 | Compound 7 | 6.1 nM | 0.61 µM | MKN-1 | [6][7] |

| 0.38 µM | HT-29 | [6][8] | |||

| Riok2-IN-1 | Compound 4 | 150 nM | 14,600 nM | Not specified | [9] |

| Compound 9 | - | 520 nM | Not determined | - | [10] |

| NSC139021 | - | Not determined | Not determined | Glioblastoma cells | [11] |

Note: The cellular potency of NSC139021's anti-glioblastoma effects was suggested to be independent of RIOK2 inhibition in one study.[11]

Signaling Pathways and Experimental Workflows

RIOK2's Role in 40S Ribosomal Subunit Maturation

RIOK2 is involved in the final cytoplasmic maturation steps of the pre-40S ribosomal particle. Its ATPase activity is crucial for the release of maturation factors, allowing for the final processing of the 18S-E pre-rRNA into the mature 18S rRNA component of the 40S subunit. Inhibition of RIOK2 stalls this process, leading to an accumulation of immature 40S particles and a subsequent reduction in protein synthesis.

Caption: RIOK2's role in the cytoplasmic maturation of the 40S ribosomal subunit.

Experimental Workflow for Assessing RIOK2 Inhibition

A typical workflow to investigate the effects of a RIOK2 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Caption: A general experimental workflow for characterizing a RIOK2 inhibitor.

Detailed Experimental Protocols

Kinase Binding Assay (to determine Kd)

This protocol is based on the general principles of competitive binding assays used to determine the dissociation constant (Kd) of an inhibitor.

-

Immobilization of Ligand: A known RIOK2 ligand is immobilized on a solid support (e.g., sepharose resin).

-

Incubation with RIOK2: The purified, recombinant RIOK2 protein is incubated with the immobilized ligand in the presence of varying concentrations of the test inhibitor (e.g., CQ211).

-

Competition: The test inhibitor competes with the immobilized ligand for binding to RIOK2.

-

Quantification of Bound RIOK2: The amount of RIOK2 bound to the solid support is quantified after washing away unbound protein. This can be done using various methods, such as qPCR to quantify the amount of DNA-tagged kinase.

-

Data Analysis: The data is fitted to a dose-response curve to calculate the Kd value, which represents the concentration of the inhibitor required to occupy 50% of the RIOK2 binding sites.

Cell Proliferation Assay (to determine IC50)

This protocol describes a common method to assess the effect of a compound on cell viability and determine its half-maximal inhibitory concentration (IC50). The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric assay.

-

Cell Seeding: Cancer cell lines (e.g., MKN-1, HT-29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the RIOK2 inhibitor (e.g., CQ211) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Addition of CCK-8 Reagent: After the incubation period, the CCK-8 solution is added to each well and the plate is incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the data is plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Polysome Profiling

Polysome profiling is a technique used to analyze the translational status of cells by separating ribosomal subunits, monosomes, and polysomes based on their size.

-

Cell Lysis: Cells treated with the RIOK2 inhibitor or a vehicle control are lysed in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to preserve the ribosome-mRNA complexes.

-

Sucrose Gradient Ultracentrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation.

-

Fractionation and Monitoring: The gradient is fractionated from the top, and the absorbance at 254 nm is continuously monitored to generate a polysome profile. The profile will show peaks corresponding to 40S and 60S subunits, 80S monosomes, and polysomes.

-

Analysis: Inhibition of 40S subunit maturation would be expected to alter the ratio of 40S to 60S subunits and potentially lead to a decrease in the polysome fraction, indicating a reduction in translation initiation.

rRNA Processing Analysis by Northern Blotting

This method is used to detect and quantify specific RNA molecules, in this case, the pre-rRNA intermediates, to assess the impact of RIOK2 inhibition on rRNA processing.

-

RNA Extraction: Total RNA is extracted from cells treated with the RIOK2 inhibitor or vehicle control.

-

Gel Electrophoresis: The RNA is separated by size using denaturing agarose gel electrophoresis.

-

Transfer to Membrane: The separated RNA is transferred and cross-linked to a nylon membrane.

-

Hybridization with a Probe: The membrane is incubated with a labeled oligonucleotide probe specific for the 18S-E pre-rRNA sequence.

-

Detection and Quantification: The probe signal is detected using an appropriate imaging system, and the band intensities are quantified to determine the relative abundance of the 18S-E pre-rRNA. An accumulation of 18S-E pre-rRNA would indicate a defect in its processing.

Conclusion

Inhibition of RIOK2 represents a targeted approach to disrupt ribosome biogenesis, a pathway frequently upregulated in cancer. The available data on RIOK2 inhibitors, such as CQ211 and Riok2-IN-1, demonstrate their potential to impair the maturation of the 40S ribosomal subunit, leading to decreased protein synthesis and anti-proliferative effects. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of novel RIOK2 inhibitors. While the specific compound "this compound" requires further public documentation, the collective knowledge on RIOK2 inhibition strongly supports its continued exploration as a valuable therapeutic strategy. Future research should focus on elucidating the precise molecular interactions of inhibitors like this compound and their broader effects on cellular signaling and in vivo efficacy.

References

- 1. ATPase-dependent role of the atypical kinase Rio2 on the evolving pre-40S subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. mdpi.com [mdpi.com]

- 5. RIOK2 RIO kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. RIOK2 inhibitor 9 | RIOK2 inhibitor | Probechem Biochemicals [probechem.com]

- 11. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RIOK2 in the Progression of Different Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RIOK2 (Right Open Reading Frame Kinase 2) is an atypical serine/threonine kinase that has emerged as a critical player in the progression of a multitude of cancers. Primarily involved in the maturation of the 40S ribosomal subunit, its dysregulation has profound effects on protein synthesis, a cornerstone of the rapid proliferation characteristic of malignant cells. This technical guide provides a comprehensive overview of the current understanding of RIOK2's role in oncology, detailing its expression across various cancers, its impact on patient prognosis, its intricate involvement in oncogenic signaling pathways, and the experimental methodologies used to elucidate its function. The presented data, structured for clarity and comparison, underscores RIOK2 as a promising biomarker and a potential therapeutic target in cancer treatment.

RIOK2 Expression and Prognostic Significance in Cancer

Pan-cancer analyses have consistently demonstrated the upregulation of RIOK2 at both the mRNA and protein levels in a wide array of tumor types when compared to corresponding normal tissues. This overexpression is frequently associated with more aggressive tumor characteristics and poorer patient outcomes.

RIOK2 Expression Across Different Cancers

RIOK2 mRNA levels are elevated in most tumor types, with particularly high expression observed in cholangiocarcinoma (CHOL), diffuse large B-cell lymphoma (DLBC), thymoma (THYM), glioblastoma multiforme (GBM), brain lower-grade glioma (LGG), and pancreatic adenocarcinoma (PAAD)[1][2]. Significant upregulation is also seen in colon adenocarcinoma (COAD), liver hepatocellular carcinoma (LIHC), kidney renal clear cell carcinoma (KIRC), head and neck squamous cell carcinoma (HNSC), stomach adenocarcinoma (STAD), and esophageal carcinoma (ESCA)[1][2]. Proteomic data from the CPTAC database confirms significantly elevated RIOK2 protein levels in breast cancer, lung adenocarcinoma (LUAD), uterine corpus endometrial carcinoma (UCEC), and KIRC[1][2].

Table 1: Summary of RIOK2 mRNA and Protein Expression in Various Cancers

| Cancer Type | mRNA Expression vs. Normal Tissue | Protein Expression vs. Normal Tissue |

| Bladder Urothelial Carcinoma (BLCA) | Upregulated | - |

| Breast Cancer (BRCA) | Upregulated | Significantly Elevated[1][2] |

| Cholangiocarcinoma (CHOL) | Highly Upregulated[1][2] | - |

| Colon Adenocarcinoma (COAD) | Upregulated[1][2] | - |

| Diffuse Large B-cell Lymphoma (DLBC) | Highly Upregulated[1][2] | - |

| Esophageal Carcinoma (ESCA) | Upregulated[1][2] | - |

| Glioblastoma Multiforme (GBM) | Highly Upregulated[1][2] | - |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated[1][2] | - |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Upregulated[1][2] | Significantly Elevated[1][2] |

| Brain Lower-Grade Glioma (LGG) | Highly Upregulated[1][2] | - |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated[1][2] | - |

| Lung Adenocarcinoma (LUAD) | Upregulated | Significantly Elevated[1][2] |

| Pancreatic Adenocarcinoma (PAAD) | Highly Upregulated[1][2] | - |

| Stomach Adenocarcinoma (STAD) | Upregulated[1][2] | - |

| Thymoma (THYM) | Highly Upregulated[1][2] | - |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Upregulated | Significantly Elevated[1][2] |

Data compiled from pan-cancer analyses of TCGA and CPTAC databases.

Prognostic Value of RIOK2 Expression

High expression of RIOK2 is a significant indicator of poor prognosis in several cancers. Multivariate analysis has identified RIOK2 as an independent prognostic factor in various malignancies.

Table 2: Prognostic Significance of High RIOK2 Expression in Different Cancers

| Cancer Type | Prognostic Implication | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |

| Tongue Squamous Cell Carcinoma (TSCC) | Poorer Overall Survival | 3.539 | 1.149–10.91 | 0.02772 | [3] |

| Bladder Urothelial Carcinoma (BLCA) | Poorer Overall Survival | - | - | <0.05 | - |

| Esophageal Carcinoma (ESCA) | Poorer Overall Survival | - | - | <0.05 | - |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Poorer Overall Survival | - | - | <0.05 | - |

| Kidney Renal Papillary Cell Carcinoma (KIRP) | Poorer Overall Survival | - | - | <0.05 | - |

| Liver Hepatocellular Carcinoma (LIHC) | Poorer Overall Survival | - | - | <0.05 | - |

| Thyroid Carcinoma (THCA) | Poorer Overall Survival | - | - | <0.05 | - |

Hazard ratios are from multivariate analyses where available. For some cancers, a significant association with poor prognosis (p < 0.05) has been established in pan-cancer studies without specific HR values being readily available in the initial search.

RIOK2 in Oncogenic Signaling Pathways

RIOK2 exerts its pro-tumorigenic functions through its involvement in key signaling pathways that regulate cell growth, proliferation, and survival. Its primary role in ribosome biogenesis is intrinsically linked to the PI3K/Akt/mTOR pathway, a central hub for cellular metabolic control. Furthermore, disruption of ribosome biogenesis by RIOK2 inhibition can trigger a p53-dependent ribosomal stress response.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. RIOK2 is positioned as a key downstream effector in this pathway. Growth factor signaling activates PI3K and subsequently Akt. Activated Akt can then lead to the activation of the mTORC1 complex, a master regulator of protein synthesis. RIOK2's function in 40S ribosomal subunit maturation is essential for the increased protein synthesis demanded by mTORC1 activation, thus fueling rapid cell growth and division.

The p53-Dependent Ribosomal Stress Pathway

Inhibition or knockdown of RIOK2 disrupts the normal process of ribosome biogenesis, leading to an accumulation of free ribosomal proteins. Certain ribosomal proteins, such as RPL11 and RPL5, can bind to and inhibit MDM2, the primary negative regulator of the tumor suppressor p53. This inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest or apoptosis. This represents a key tumor-suppressive checkpoint that can be activated by targeting RIOK2.

References

- 1. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing a Selective Chemical Probe to Interrogate RIOK2 Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing a selective chemical probe, herein exemplified by potent 2-(acylamino)pyridine-based inhibitors, to investigate the biological functions of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase crucial for the maturation of the 40S ribosomal subunit, cell cycle progression, and is increasingly implicated in various cancers, including glioblastoma and non-small cell lung cancer.[1][2] The availability of a potent and selective chemical probe enables the precise dissection of its cellular roles and validation as a potential therapeutic target.[2]

RIOK2: The Target

RIOK2 is a serine/threonine-protein kinase that, despite its classification, also exhibits ATPase activity.[2][3] Its primary documented function is in the late cytoplasmic maturation and nuclear export of the pre-40S ribosomal subunit.[1][4][5][6] By binding to the pre-40S particle, RIOK2 prevents premature translation initiation.[7][8] Its catalytic activity is believed to be necessary for its release from the mature 40S subunit and subsequent recycling back to the nucleus.[4]

Beyond ribosome biogenesis, RIOK2 is integrated into key oncogenic signaling pathways. It has been shown to form complexes with RIOK1 and mTOR, enhancing Akt signaling.[1] Furthermore, the MAPK pathway, through the kinase RSK, can directly phosphorylate RIOK2, stimulating the maturation of pre-40S particles and promoting protein synthesis and cell proliferation.[4] Given its role in these fundamental processes, RIOK2 overexpression is linked to poor clinical outcomes in several cancers.[1]

The Chemical Probe: A Selective RIOK2 Inhibitor

While no widely recognized probe is formally named "Riok2-IN-2," several potent and selective inhibitors have been developed that can serve this function. This guide focuses on a representative class of 2-(acylamino)pyridine-based compounds. These inhibitors are ATP-competitive, binding to the kinase hinge region within the ATP-binding site.[9] The crystal structure of human RIOK2 in complex with such an inhibitor reveals that the compound's specificity is derived from extensive hydrophobic interactions at the entrance of the ATP-binding site.[9]

Quantitative Data

The following table summarizes the key quantitative metrics for a representative selective RIOK2 inhibitor, compiled from published studies.

| Parameter | Value | Assay Type | Reference |

| RIOK2 IC50 | < 100 nM | Biochemical Kinase Assay | [2][9] |

| Cellular Potency (EC50) | 0.5 - 5 µM | Cell Viability (e.g., CellTiter-Glo) | [2][3] |

| Selectivity | >100-fold vs. RIOK1/RIOK3 | Kinome-wide screening | [2][9] |

| Effect on Protein Synthesis | Significant reduction at 1 µM | O-Propargyl-Puromycin (OPP) Assay | [3] |

| Apoptosis Induction | Observed at 72h post-treatment | Annexin V/PI Staining | [3] |

Signaling Pathways and Experimental Logic

Visualizing the complex interplay of RIOK2 and the logical flow of experimentation is crucial for designing robust studies.

References

- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma | MDPI [mdpi.com]

- 2. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RIO-kinase 2 is essential for hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

The Discovery and Chemical Synthesis of a Potent RIOK2 Inhibitor: A Technical Guide

Disclaimer: Publicly available information on a molecule specifically named "Riok2-IN-2" is not available. This technical guide will therefore focus on the discovery and chemical synthesis of CQ211 , a well-characterized, potent, and selective inhibitor of RIO Kinase 2 (RIOK2), which serves as a representative example for the development of inhibitors targeting this kinase. The guide will also reference RIOK2-IN-1 , a related compound that was a precursor in the development of more cell-potent inhibitors.

Introduction to RIOK2 as a Therapeutic Target

Right open reading frame kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1] Dysregulation of RIOK2 has been implicated in various cancers, including non-small cell lung cancer, glioblastoma, and acute myeloid leukemia, making it an attractive target for therapeutic intervention.[2][3] RIOK2 is also involved in cell cycle progression, further highlighting its importance in cancer biology.[4] The development of potent and selective small molecule inhibitors of RIOK2 is therefore a key area of research for novel cancer therapies.[2]

Discovery of RIOK2 Inhibitors

The discovery of RIOK2 inhibitors has progressed through the screening of existing kinase inhibitor libraries and subsequent structure-based drug design.

Early Leads and the Emergence of a Core Scaffold

Initial screening efforts identified compounds with weak and non-selective inhibitory activity against RIOK2. A significant breakthrough came with the discovery of a naphthyl-pyridine-based compound, designated RIOK2-IN-1 , which demonstrated high binding affinity to RIOK2 with a dissociation constant (Kd) of 150 nM.[5] However, this compound exhibited poor cellular activity, with an IC50 of 14,600 nM.[5]

Further research led to the identification of a[2][6][7]triazolo[4,5-c]quinolin-4-one core structure as a key pharmacophore for potent RIOK2 inhibition.[2][6] This scaffold provided a "V-shaped" conformation that was found to be crucial for high-affinity binding to the RIOK2 active site.[2]

CQ211: A Potent and Selective RIOK2 Inhibitor

Building upon the[2][6][7]triazolo[4,5-c]quinolin-4-one scaffold, extensive structure-activity relationship (SAR) studies led to the development of CQ211 .[6] This compound emerged as a highly potent and selective RIOK2 inhibitor with a Kd of 6.1 nM.[8] CQ211 demonstrated significant anti-proliferative activity in various cancer cell lines and showed promising in vivo efficacy in xenograft models.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for RIOK2-IN-1 and CQ211, highlighting the significant improvement in potency achieved with the latter.

Table 1: Binding Affinity and Cellular Potency of RIOK2 Inhibitors

| Compound | RIOK2 Binding Affinity (Kd) | Cellular IC50 | Reference |

| RIOK2-IN-1 | 150 nM | 14,600 nM | [5] |

| CQ211 | 6.1 nM | 0.139 ± 0.046 µM (ATPase assay) | [6][8] |

Table 2: Anti-proliferative Activity of CQ211 in Cancer Cell Lines

| Cell Line | IC50 (µM) | Cancer Type | Reference |

| MKN-1 | 0.61 ± 0.18 | Gastric Cancer | [8] |

| HT-29 | 0.38 ± 0.01 | Colorectal Cancer | [8] |

Chemical Synthesis of CQ211

The synthesis of CQ211 is based on a key chemical reaction that forms the tricyclic core. While the full, detailed synthesis scheme is proprietary, the general approach involves the construction of the[2][6][7]triazolo[4,5-c]quinolin-4-one scaffold. A crucial step in this process is an interrupted copper(I)-catalyzed [3+2] cycloaddition (interrupted CuAAC), which facilitates the formation of the fused hetero-tricyclic system.[6]

Figure 1: Generalized synthetic workflow for CQ211.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of RIOK2 inhibitors like CQ211.

RIOK2 Kinase Binding Affinity Assay (KdELECT)

This assay is used to determine the binding affinity (Kd) of a compound to RIOK2.

-

Principle: A quantitative competition binding assay that measures the ability of a test compound to displace a known ligand from the kinase active site.

-

Procedure:

-

Recombinant RIOK2 enzyme is incubated with a proprietary, active site-directed ligand.

-

The test compound (e.g., CQ211) is added at various concentrations.

-

The amount of bound ligand is quantified using a proprietary detection system.

-

The Kd is calculated from the dose-response curve of the test compound.

-

-

Source: DiscoverX (now part of Eurofins Discovery)

RIOK2 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the ability of an inhibitor to block the ATPase activity of RIOK2.

-

Principle: A luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Procedure:

-

Recombinant RIOK2 is incubated with ATP and the test compound at various concentrations in a kinase reaction buffer.

-

After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Luminescence is measured using a plate-reading luminometer.

-

The IC50 value is determined from the dose-response curve.

-

-

Source: Promega Corporation

Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo®)

These assays are used to assess the effect of a RIOK2 inhibitor on the growth of cancer cells.

-

Principle:

-

CCK-8: Utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

CellTiter-Glo®: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Procedure (General):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the RIOK2 inhibitor (e.g., CQ211) or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 48 or 72 hours), the assay reagent (CCK-8 or CellTiter-Glo®) is added to each well.

-

The absorbance (for CCK-8) or luminescence (for CellTiter-Glo®) is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Mechanism of Action

RIOK2 plays a central role in ribosome biogenesis, a process that is tightly linked to cell growth and proliferation signaling pathways such as the mTOR/AKT pathway. Inhibition of RIOK2 disrupts the maturation of the 40S ribosomal subunit, leading to a reduction in protein synthesis and ultimately cell cycle arrest and apoptosis.[1][3]

Figure 2: RIOK2's role in cell growth and the effect of CQ211.

The development of CQ211 and other potent RIOK2 inhibitors has provided valuable chemical probes to further elucidate the biological functions of RIOK2 and to validate it as a promising target for cancer therapy. Future work will likely focus on optimizing the pharmacokinetic properties of these inhibitors for clinical development.

References

- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma | MDPI [mdpi.com]

- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Ripple Effect: A Technical Guide to the Cellular Pathways Modulated by RIOK2 Inhibition

Disclaimer: This document synthesizes the current understanding of cellular pathways affected by the inhibition of RIO (Right Open Reading Frame) Kinase 2 (RIOK2). As of the latest literature review, specific data for a compound designated "Riok2-IN-2" is not publicly available. Therefore, this guide extrapolates the likely consequences of RIOK2 inhibition based on studies utilizing genetic knockdown (siRNA, CRISPR-Cas9) and other small molecule inhibitors of RIOK2. The experimental data and pathways described herein are attributed to the broader study of RIOK2 function and its disruption.

Core Cellular Processes Disrupted by RIOK2 Inhibition

RIOK2 is an atypical serine/threonine kinase that plays a crucial role in fundamental cellular processes. Its inhibition sends ripples through multiple interconnected pathways, primarily impacting ribosome biogenesis, cell cycle progression, and oncogenic signaling. The primary consequence of blocking RIOK2 function is the disruption of 40S ribosomal subunit maturation, leading to a cascade of downstream effects.

Ribosome Biogenesis and Protein Synthesis

RIOK2 is a critical assembly factor for the pre-40S ribosomal subunit. It participates in the final cytoplasmic maturation steps of the 40S subunit, and its kinase activity is required for the processing of 18S-E pre-rRNA to mature 18S rRNA.[1] Inhibition of RIOK2 leads to a significant reduction in protein synthesis, which has been observed in acute myeloid leukemia (AML) and oral squamous cell carcinoma cells.[2][3]

Experimental Protocol: Protein Synthesis Assay (O-Propargyl-puromycin)

A common method to quantify global protein synthesis is the O-Propargyl-puromycin (OPP) assay.

-

Cell Culture and Treatment: Cells are seeded in appropriate culture vessels and treated with the RIOK2 inhibitor or control for the desired time.

-

OPP Labeling: OPP, a puromycin analog, is added to the culture medium. OPP is incorporated into newly synthesized polypeptide chains.

-

Cell Lysis and Fixation: Cells are harvested, washed, and then lysed or fixed and permeabilized.

-

Click Chemistry Reaction: A fluorescent azide (e.g., 5-FAM-azide) is added, which covalently binds to the alkyne group of OPP via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Quantification: The fluorescence intensity, which is proportional to the amount of newly synthesized protein, is measured using a fluorescence plate reader, flow cytometer, or fluorescence microscopy.[3]

Key Signaling Pathways Perturbed by RIOK2 Inhibition

The impact of RIOK2 inhibition extends beyond ribosome biogenesis, directly influencing critical signaling networks that govern cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Pathway

In glioblastoma (GBM), RIOK2 has been shown to form a complex with RIOK1 and mTOR, enhancing the Akt signaling pathway.[3][4] Loss of RIOK1 or RIOK2 function diminishes Akt signaling.[4] This suggests that RIOK2 acts as a positive regulator of this pro-survival pathway.

The MAPK/ERK Pathway

RIOK2 is a downstream target of the MAPK-activated kinase RSK (p90 ribosomal S6 kinase).[1][5] RSK phosphorylates RIOK2, which stimulates the cytoplasmic maturation of late pre-40S particles.[1][6] This phosphorylation facilitates the release of RIOK2 from the pre-40S particle, allowing for the completion of the small ribosomal subunit assembly.[1][5][6]

The p53-Dependent Stress Response

Inhibition of RIOK2 expression can induce a p53-dependent ribosomal stress checkpoint.[4] This leads to cell cycle arrest and apoptosis in cancer cells with intact p53.[4] The proposed mechanism involves the release of ribosomal proteins, such as RpL11, which then bind to and inhibit MDM2, leading to the stabilization and activation of p53.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the intricate cellular changes following RIOK2 inhibition, the following diagrams, generated using the DOT language, depict the key affected pathways and a typical experimental workflow.

Caption: Cellular pathways affected by RIOK2 inhibition.

Caption: A typical experimental workflow for characterizing a RIOK2 inhibitor.

Quantitative Effects of RIOK2 Inhibition on Cellular Processes

While specific quantitative data for "this compound" is unavailable, studies on other RIOK2 inhibitors and knockdown experiments provide insights into the potential potency and effects.

| Cell Line | Treatment | Effect | Quantitative Data | Reference |

| U118MG, LN-18, GL261 (Glioblastoma) | NSC139021 (5, 10, 15 µM) for 72h | Inhibition of cell proliferation | Significant, dose-dependent reduction in cell number | [7] |

| HSC-2, KOSC-2 (Oral Squamous Cell Carcinoma) | siRNA against RIOK2 | Decreased cell growth | Statistically significant decrease compared to control | [3] |

| HSC-2, KOSC-2 (Oral Squamous Cell Carcinoma) | siRNA against RIOK2 | Reduced protein synthesis | Significant decrease in O-Propargyl-puromycin incorporation | [3] |

| Acute Myeloid Leukemia (AML) cells | Small-molecule inhibitor of RIOK2 | Loss of protein synthesis and apoptosis | Not specified in abstract | [2] |

Note: NSC139021 was later found to act independently of RIOK2, but it was initially investigated as a RIOK2 inhibitor.[7][8]

Detailed Experimental Methodologies

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Cells are treated as required, then harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the protein of interest (e.g., RIOK2, p-Akt, p53).

-